Midostaurin (Standard)

FLT3-ITD Kinase Selectivity IC50 Comparison

Midostaurin is the only FLT3 inhibitor approved for both FLT3-mutated AML (in combination with chemotherapy) and KIT D816V-driven systemic mastocytosis. Its broad multi-kinase profile (FLT3, KIT, PDGFR, VEGFR2) delivers a synergistic benefit with cytarabine that selective FLT3 inhibitors cannot replicate. This is the standard-of-care agent from the RATIFY trial (HR 0.78, P=0.009). Procure for frontline AML combination research or mastocytosis monotherapy—substitution with quizartinib or gilteritinib is scientifically unsound without direct comparative data.

Molecular Formula C35H30N4O4
Molecular Weight 570.6 g/mol
CAS No. 120685-11-2
Cat. No. B1676583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidostaurin (Standard)
CAS120685-11-2
Synonyms4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt
Molecular FormulaC35H30N4O4
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1
InChIKeyBMGQWWVMWDBQGC-AKZXJVOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Midostaurin (CAS 120685-11-2) in FLT3-Mutant AML and Systemic Mastocytosis: A First-Generation Multi-Kinase Inhibitor for Scientific Procurement Evaluation


Midostaurin (PKC412, CGP 41251) is a first-generation, orally bioavailable indolocarbazole multi-kinase inhibitor with a broad spectrum of activity against FLT3 (including ITD and TKD mutants), KIT (including D816V), PDGFRα/β, VEGFR2, and members of the PKC family [1]. As the first FLT3 inhibitor approved by the FDA in 2017, it is indicated in combination with standard chemotherapy for newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and as monotherapy for aggressive systemic mastocytosis (ASM) with KIT D816V mutations [2]. Its primary procurement value lies in its validated clinical efficacy in combination regimens, where it established the paradigm for FLT3-targeted therapy in AML.

Why a Generic FLT3 Inhibitor or Analog Cannot Substitute for Midostaurin in Scientific Workflows


While multiple FLT3 inhibitors exist, they are not therapeutically interchangeable due to profound differences in kinase selectivity profiles, potency against specific FLT3 resistance mutations, and divergent clinical toxicity and drug-drug interaction liabilities [1]. Midostaurin's broader multi-kinase profile, including potent KIT inhibition, confers unique utility in specific disease subsets like systemic mastocytosis and CBF-AML where second-generation, more selective FLT3 inhibitors lack activity [2]. Furthermore, clinical studies demonstrate that in vitro potency does not predict in vivo efficacy or safety; for example, quizartinib, despite higher FLT3 selectivity and in vitro potency, shows reduced activity against TKD mutations and is associated with QTc prolongation, whereas midostaurin's promiscuous profile is linked to a different and manageable adverse event spectrum when combined with chemotherapy [3]. Substitution in a research or clinical context without direct comparative data is therefore scientifically unsound and may compromise experimental reproducibility or patient safety.

Midostaurin (CAS 120685-11-2) Quantitative Differentiation Evidence for Procurement and Research Selection


Comparative Potency and Kinase Selectivity: Midostaurin vs. Second-Generation FLT3 Inhibitors

Midostaurin exhibits a distinct, broader kinase inhibition profile compared to second-generation inhibitors like quizartinib and gilteritinib. A direct head-to-head comparison of FLT3 kinase inhibition IC50 values demonstrates a significant difference in potency: midostaurin (6.3 nM) is less potent against isolated FLT3 kinase than quizartinib (1.6 nM), gilteritinib (0.29 nM), and crenolanib (1.3 nM) [1]. However, this lower potency in a biochemical assay does not translate to a lack of clinical efficacy, as midostaurin's multi-targeted nature (including KIT, PDGFR, VEGFR2) is integral to its approved combination therapy regimen.

FLT3-ITD Kinase Selectivity IC50 Comparison

Cellular Growth Inhibition in FLT3-ITD-Expressing Cells: Impact of Plasma Protein Binding

When assessing cellular growth inhibition in FLT3-ITD-expressing cells, the potency of midostaurin is significantly attenuated by plasma protein binding, a critical factor for in vivo translation. The ratio of GI50 values in the presence of plasma compared to medium highlights this difference. For midostaurin, the plasma/medium GI50 ratio is 300, indicating a substantial loss of free drug concentration [1]. In contrast, quizartinib (ratio=18), gilteritinib (ratio=22.8), and crenolanib (ratio=20.5) all show far less plasma protein binding interference [1].

FLT3-ITD GI50 Plasma Protein Binding

Differential Activity Against FLT3 Resistance Mutations: Midostaurin vs. Gilteritinib and Quizartinib

In a comparative study examining the efficacy of FLT3 inhibitors against various resistance-associated mutations, midostaurin's activity was notably attenuated against the FLT3-TKD N676K mutation, while gilteritinib maintained potency [1]. The study found that the inhibitory effects of midostaurin were reduced on cells expressing FLT3-TKD N676K. In contrast, gilteritinib showed similar or superior growth inhibition against the majority of FLT3-TKD and JMD point mutations compared to FLT3-ITD-mutant cells [1]. Quizartinib's activity was reduced against most types of FLT3-TKD point mutations.

FLT3-TKD Drug Resistance Ba/F3 Cells

Multi-Kinase Target Spectrum: Quantifying Midostaurin's Broader Inhibition Profile

Midostaurin is differentiated from more selective FLT3 inhibitors by its broad multi-kinase profile. A comparative study quantified its activity against a panel of kinases beyond FLT3, demonstrating clinically relevant potency against KIT D816V, a key driver in systemic mastocytosis [1]. While second-generation inhibitors like quizartinib are highly selective for FLT3 (with limited off-target activity), midostaurin potently inhibits KIT D816V with an IC50 of approximately 30-40 nM, a target not effectively inhibited by quizartinib or gilteritinib at clinically achievable concentrations [1]. This broader spectrum is a primary reason for its dual FDA approvals in both FLT3-mutant AML and KIT D816V-positive systemic mastocytosis.

Multi-Kinase Inhibitor KIT D816V Selectivity

Clinical Efficacy in Newly Diagnosed FLT3-Mutant AML: Midostaurin Plus Chemotherapy vs. Placebo Plus Chemotherapy

The pivotal phase 3 RATIFY trial demonstrated a significant overall survival (OS) benefit for the addition of midostaurin to standard induction and consolidation chemotherapy. At a median follow-up of 59 months, the hazard ratio for death was 0.78 (P=0.009) favoring the midostaurin arm [1]. Median overall survival was 74.7 months in the midostaurin group versus 25.6 months in the placebo group [1]. This survival advantage is the definitive clinical evidence differentiating midostaurin from placebo and establishing it as the standard of care for newly diagnosed FLT3-mutated AML.

Overall Survival Phase 3 Trial Combination Therapy

Optimal Scientific and Procurement-Driven Application Scenarios for Midostaurin (CAS 120685-11-2)


Newly Diagnosed FLT3-Mutated AML in Combination with Standard Chemotherapy

Midostaurin is the established first-line standard of care for patients with FLT3-ITD or FLT3-TKD mutations, as demonstrated in the RATIFY trial (HR for death 0.78, P=0.009) [1]. This scenario leverages its unique combination efficacy with intensive chemotherapy (cytarabine and daunorubicin), a context in which second-generation, more selective FLT3 inhibitors have not yet demonstrated a comparable survival benefit. Procurement for this indication should focus on use in combination regimens, not as monotherapy. [1]

Research Models of FLT3-ITD-Driven AML with Chemotherapy Synergy

For preclinical research aiming to model the clinical standard of care, midostaurin is essential due to its synergistic interaction with cytarabine and anthracyclines. Its distinct multi-kinase profile, which includes inhibition of KIT, PDGFR, and VEGFR2, may contribute to this synergy in a way that more selective FLT3 inhibitors do not [1]. This makes it a critical tool for investigating mechanisms of chemoresistance and for screening novel combination therapies intended for the front-line AML setting. [2]

KIT D816V-Positive Systemic Mastocytosis and Advanced SM

Midostaurin is uniquely approved for the treatment of aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL), driven by the KIT D816V mutation [1]. Second-generation FLT3 inhibitors like quizartinib and gilteritinib are not effective against this target. Midostaurin's potent KIT inhibition (IC50 ~30-40 nM) makes it the only suitable choice among FLT3-targeted agents for this indication. Procurement for this scenario should be directed toward monotherapy applications. [2]

Investigational Studies in Core-Binding Factor (CBF) AML

Preclinical and early clinical evidence (e.g., MOSAIC trial) supports the investigation of midostaurin in CBF-AML due to its potent activity against c-KIT, a known driver of relapse in this AML subset [1]. Studies are exploring its addition to standard chemotherapy (and gemtuzumab ozogamicin) to decrease relapse incidence. This is a high-potential research application where midostaurin's multi-kinase profile provides a clear rationale over more selective FLT3 inhibitors, which lack KIT coverage. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midostaurin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.